
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the realm of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C25H27ClN6O3 with a molecular weight of approximately 495.0 g/mol. Its structure includes a purine core substituted with a chlorobenzyl and a piperazine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H27ClN6O3 |
Molecular Weight | 495.0 g/mol |
CAS Number | 847408-48-4 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and kinases. Research indicates that derivatives of purine compounds can inhibit various enzymes involved in cellular signaling pathways, including:
- Dihydrofolate reductase (DHFR) : Inhibition leads to reduced DNA synthesis, impacting rapidly dividing cells such as cancer cells .
- Tyrosine Kinases : These enzymes are crucial for cell growth and differentiation; inhibitors can potentially halt tumor growth.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant activity against several cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) models. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to controls. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Studies
- Breast Cancer Model : A study involving MCF-7 cells treated with this compound showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the role of the piperazine moiety in enhancing receptor binding affinity.
- Neuropharmacological Effects : Another case study focused on the compound's interaction with serotonin receptors (5HT1A and 5HT7). It was shown to act as a dual ligand, providing potential therapeutic benefits for mood disorders.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage guidelines.
特性
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-4-3-5-18(26)14-17)21(27-23)16-30-10-12-31(13-11-30)19-6-8-20(35-2)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLYPINZZLGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。